![molecular formula C8H10Cl2FN B1368689 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride CAS No. 870717-94-5](/img/structure/B1368689.png)
2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride
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Overview
Description
2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride is a chemical compound with the empirical formula C8H10Cl2FN . It is a solid substance with a molecular weight of 210.08 g/mol . The compound is often used in analytical chromatography .
Molecular Structure Analysis
The molecular structure of 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride can be represented by the SMILES stringCl.NCCc1c(F)cccc1Cl
. The InChI representation is 1S/C8H9ClFN.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H
. The compound has a molecular formula of C8H10Cl2FN . Physical And Chemical Properties Analysis
The compound has a melting point of 187-191 °C . It has a molecular weight of 210.07 g/mol . The compound has a topological polar surface area of 26 Ų . It has a complexity of 121 .Scientific Research Applications
Thrombin Inhibition
2-(2-Chloro-6-fluorophenyl)acetamides, which include derivatives of 2-(2-Chloro-6-fluorophenyl)ethylamine, have been identified as potent thrombin inhibitors. These compounds, particularly those with 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents, demonstrate significant affinity for thrombin, suggesting their potential in therapeutic applications involving blood coagulation processes (Lee et al., 2007).
Antitrypanosomal Activity
In the realm of antitrypanosomal therapy, particularly for treating sleeping sickness, thiazol-2-ethylamine structures, which may include 2-(2-Chloro-6-fluorophenyl)ethylamine, have been explored. Statistical and classification-based QSAR analyses indicate that certain molecular features, such as N-piperidinyl and 2-fluorophenyl functions, enhance antitrypanosomal activity. This research suggests a pathway for developing new antitrypanosomal agents (Amin et al., 2017).
Enantiomerically Pure Synthesis
A notable application in synthetic chemistry involves the development of methods for producing enantiomerically pure forms of 1-(2-fluorophenyl)-ethylamine, a related compound. This involves a two-step procedure starting from 2-fluoro-acetophenone, highlighting the compound's relevance in stereoselective synthesis and potential in chiral drug development (Bringmann & Geisler, 1990).
Helical Structure Formation
Research into racemic and conglomerate 1-(4-haloaryl)ethylammonium salts, which include analogs of 2-(2-Chloro-6-fluorophenyl)ethylamine, has revealed their ability to form helical structures. These studies provide insights into the crystallization behaviors and intermolecular interactions of such compounds, which are crucial for understanding their chemical properties and potential applications (Mande et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMFFGSDALCZHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584755 |
Source
|
Record name | 2-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870717-94-5 |
Source
|
Record name | 2-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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